3-[(3,4-Dichlorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(3,4-Dichlorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorobenzyl chloride: This intermediate is synthesized by chlorinating 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of 3,4-Dichlorobenzylthiol: The 3,4-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 3,4-dichlorobenzylthiol.
Synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-1,2,4-triazole: The 3,4-dichlorobenzylthiol is reacted with 4-ethoxyphenylhydrazine and triethyl orthoformate to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(methylthio)phenyl N-(3,4-dichlorophenyl)carbamate
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- 3-(2,4-Dichlorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole
Uniqueness
3-[(3,4-Dichlorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of dichlorophenyl and ethoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C17H16Cl2N4OS |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H16Cl2N4OS/c1-2-24-13-6-4-12(5-7-13)16-21-22-17(23(16)20)25-10-11-3-8-14(18)15(19)9-11/h3-9H,2,10,20H2,1H3 |
InChI Key |
HLMULFCWEVIOSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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